molecular formula C22H33N3O8 B558278 Boc-lys(boc)-onp CAS No. 2592-19-0

Boc-lys(boc)-onp

Cat. No. B558278
CAS RN: 2592-19-0
M. Wt: 467,51 g/mole
InChI Key: LYUXBTAUKJETMS-UHFFFAOYSA-N
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Description

“Boc-lys(boc)-onp” refers to a compound where the amino acid lysine is doubly protected by tert-butoxycarbonyl (Boc) groups . This compound is used in solid-phase peptide synthesis (SPPS) to make peptides containing Nepsilon protected lysyl side chains . It can also be converted to their respective amino acids via cleavage of the urethane bond .


Synthesis Analysis

The synthesis of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .


Chemical Reactions Analysis

The Boc group in “Boc-lys(boc)-onp” is stable towards most nucleophiles and bases . This stability allows for the use of Boc-protected amines and amino acids in various chemical reactions, including peptide synthesis .

Scientific Research Applications

  • Genome Editing Applications : Suzuki et al. (2018) discuss the use of a lysine derivative, Lys(Boc), in a heritable Cas9-mediated mammalian genome editing system. This system is tightly controlled by Lys(Boc) and promises broad applications, including purposed spatiotemporal gene drive regulation over large geographical ranges (Suzuki et al., 2018).

  • Electrophysiology in Brain-on-Chip : Forró et al. (2021) discuss Brain-on-Chip (BoC) biotechnology, where electrophysiology techniques are paramount for studying brain activity. This involves combining in vitro three-dimensional brain-like systems with engineered microfluidics platforms (Forró et al., 2021).

  • Redox Derivatives for Biomedical Applications : Peek et al. (2009) synthesized Boc-L-Lysine derivatives bearing electron donors like phenothiazine or tris(2,2'-bipyridine)ruthenium(II) for potential use in light-harvesting proteins, photovoltaic cells, and other molecular electronic devices (Peek et al., 2009).

  • Anti-Apoptotic Protein Studies : Şaş et al. (2020) explored the properties of Boc-D-Lys-OH in relation to anti-apoptotic proteins such as BCL-2, BCL-w, and MCL-1. This molecule showed potential as an inhibitor of anti-apoptotic proteins, offering new avenues in chemotherapy (Şaş et al., 2020).

  • Elastase Enzymatic Behavior : Ohlsson et al. (1976) studied the enzymatic behavior of elastases using synthetic substrates like Boc-Ala-ONp, highlighting similarities in affinities between human granulocyte elastases and porcine pancreatic elastase (Ohlsson et al., 1976).

  • Synthesis of Peptide Radiopharmaceuticals : Greenland et al. (2003) utilized Fmoc-N-epsilon-(hynic-Boc)-lysine in solid-phase peptide synthesis for labeling proteins with technetium-99m, demonstrating its flexibility in attaching technetium-binding amino acids to peptides (Greenland et al., 2003).

Safety And Hazards

When handling “Boc-lys(boc)-onp”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and ensure adequate ventilation .

Future Directions

“Boc-lys(boc)-onp” and similar compounds have potential applications in various fields. For instance, they can be used in the synthesis of multifunctional amphiphilic peptide dendrimers, which can serve as nonviral gene vectors . This opens up new possibilities in cancer research .

properties

IUPAC Name

(4-nitrophenyl) (2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O8/c1-21(2,3)32-19(27)23-14-8-7-9-17(24-20(28)33-22(4,5)6)18(26)31-16-12-10-15(11-13-16)25(29)30/h10-13,17H,7-9,14H2,1-6H3,(H,23,27)(H,24,28)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUXBTAUKJETMS-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-lys(boc)-onp

CAS RN

2592-19-0
Record name N2,N6-Bis[(1,1-dimethylethoxy)carbonyl]-L-lysine 4-nitrophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2592-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-nitrophenyl N2,N6-bis[(1,1-dimethylethoxy)carbonyl]-L-lysinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.172
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
SS Xue, M Zhao, JX Lan, RR Ye, Y Li, LN Ji… - Journal of Molecular …, 2016 - Elsevier
Two non-chiral copper(II) complexes equipped with bis(β-cyclodextrin)s (bisCDs) were explored as hydrolase models for the enantioselective hydrolysis of two pairs of alkyl chain-…
Number of citations: 6 www.sciencedirect.com
F Joubert, MJ Munson, A Sabirsh, RM England… - Journal of Controlled …, 2023 - Elsevier
Here, we aimed to chemically modify PAMAM dendrimers using lysine as a site-selective anchor for successfully delivering mRNA while maintaining a low toxicity profile. PAMAM …
Number of citations: 9 www.sciencedirect.com
S Mandavkar, P Gole, R Pawar… - Letters in Organic …, 2023 - ingentaconnect.com
During the process optimization of Lisdexamfetamine dimesylate, two process impurities were observed. Methods: These impurities remained a concern for commercialization and were …
Number of citations: 0 www.ingentaconnect.com
N TENO, S TSUBOI, T SHIMAMURA… - Chemical and …, 1987 - jstage.jst.go.jp
Three S-peptide analogues of bovine pancreatic ribonuclease A (RNase A),[Nle1][Lys7] S-peptide(I),[Lys1][Nle7] S-peptide(II) and [Nle1][Nle7] S-peptide(III), were synthesized by the …
Number of citations: 7 www.jstage.jst.go.jp
S Visser, J Roeloffs, KET Kerling… - Recueil des Travaux …, 1968 - Wiley Online Library
Merrifield's solid‐phase method was applied to the synthesis of all‐L‐t‐butoxycarbonylthreonylalanylalanylalanyl‐N ϵ ‐benzyloxycarbonyllysylphenylalanine hydrazide and all‐L‐N α , …
Number of citations: 5 onlinelibrary.wiley.com
B Chen, DA Gianolio, JE Stefano, CM Manning… - …, 2018 - Wiley Online Library
A series of novel multivalent drug linkers (MDLs) containing cytotoxic agents were synthesized and conjugated to antibodies to yield highly potent antibody–drug conjugates (ADCs) …
R Sakai, N Sakai, T Satoh, W Li, A Zhang… - …, 2011 - ACS Publications
Poly(phenylacetylene) bearing second generation lysine dendrons through urea groups (poly-2) was demonstrated to be a superior anion receptor possessing strict size specificity in …
Number of citations: 52 pubs.acs.org
MB Stolz, JL Fauchère - Helvetica chimica acta, 1988 - Wiley Online Library
The chemical synthesis by classical methods in solution of a dimer of the sequence 1 to 24 of adrenocorticotropin(ACTH) is described. The two monomers were covalently linked …
Number of citations: 8 onlinelibrary.wiley.com
Z Khademi, K Nikoofar… - Current Organic Synthesis, 2019 - ingentaconnect.com
Background: Pentaerythritol (2,2-bis (hydroxymethyl) propane-1,3-diol) as white crystalline odorless solid has been synthesized in 1891. Pentaerythritol is multifaceted species in many …
Number of citations: 3 www.ingentaconnect.com
SJ Guillaudeu - 2008 - search.proquest.com
PEGylated dendrimers, macromolecules in which polyethylene glycol chains are attached to a dendrimer core, are among the newest class of polymers that have been explored for the …
Number of citations: 0 search.proquest.com

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